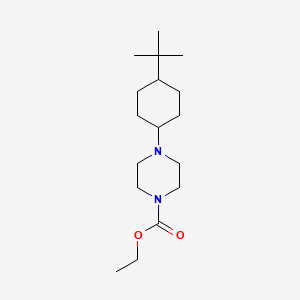

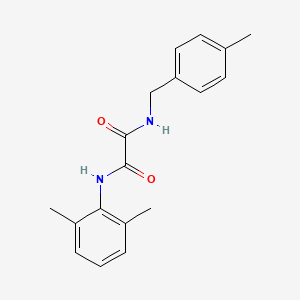

ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate, also known as Etizolam, is a research chemical that belongs to the thienodiazepine class. It is a psychoactive substance that is used for scientific research purposes only. Etizolam is a popular research chemical due to its unique properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has several scientific research applications, including:

1. Anxiety and Depression: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has been studied for its potential use in treating anxiety and depression. It is believed to work by increasing the activity of GABA receptors in the brain, which reduces anxiety and promotes relaxation.

2. Sleep Disorders: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has also been studied for its potential use in treating sleep disorders such as insomnia. It is believed to improve sleep quality by reducing the time it takes to fall asleep and increasing the duration of sleep.

3. Seizures: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has been studied for its potential use in treating seizures. It is believed to work by reducing the activity of neurons in the brain, which can help prevent seizures.

4. Addiction: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has been studied for its potential use in treating addiction to drugs such as cocaine and alcohol. It is believed to reduce withdrawal symptoms and cravings, which can help individuals overcome addiction.

Mecanismo De Acción

Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate works by binding to the benzodiazepine site on the GABA-A receptor in the brain. This enhances the activity of GABA, an inhibitory neurotransmitter, which reduces the activity of neurons in the brain. This leads to a decrease in anxiety, relaxation, and sedation.

Biochemical and Physiological Effects:

ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has several biochemical and physiological effects, including:

1. Sedation: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate can cause sedation, which can lead to drowsiness and reduced alertness.

2. Muscle Relaxation: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate can cause muscle relaxation, which can lead to reduced muscle tone and coordination.

3. Anti-Anxiety: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate can reduce anxiety and promote relaxation.

4. Anticonvulsant: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate can prevent seizures by reducing the activity of neurons in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has several advantages and limitations for lab experiments, including:

Advantages:

1. Unique Properties: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has unique properties that make it useful for studying the mechanisms of anxiety, depression, and sleep disorders.

2. Availability: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate is readily available for research purposes.

Limitations:

1. Legal Restrictions: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate is a controlled substance in many countries, which makes it difficult to obtain for research purposes.

2. Safety Concerns: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate can be dangerous if not handled properly, which can pose a risk to researchers.

Direcciones Futuras

There are several future directions for research on ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate, including:

1. Development of New Treatments: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has shown promise as a treatment for anxiety, depression, and sleep disorders. Future research could lead to the development of new treatments based on ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate.

2. Mechanisms of Action: Further research is needed to fully understand the mechanisms of action of ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate.

3. Safety and Toxicity: More research is needed to determine the safety and toxicity of ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate.

4. Addiction Treatment: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has shown promise as a treatment for addiction. Future research could lead to the development of new addiction treatments based on ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate.

Conclusion:

ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate is a unique research chemical that has potential applications in several fields, including anxiety and depression, sleep disorders, seizures, and addiction. It works by enhancing the activity of GABA receptors in the brain, which reduces anxiety and promotes relaxation. ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Métodos De Síntesis

The synthesis of ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate involves the reaction of 2-ethylamino-2-oxo-1-phenylethyl chloride with 4-(4-tert-butylcyclohexyl)piperazine in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The resulting product is then purified using column chromatography to obtain pure ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate.

Propiedades

IUPAC Name |

ethyl 4-(4-tert-butylcyclohexyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O2/c1-5-21-16(20)19-12-10-18(11-13-19)15-8-6-14(7-9-15)17(2,3)4/h14-15H,5-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEBWXYWJAOOHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2CCC(CC2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4964082.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)

![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)

![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)

![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)

![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)